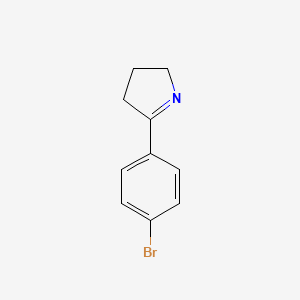
5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole
概要
説明
5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole is a heterocyclic organic compound that has gained attention due to its unique chemical and biological properties. Also known as 4-Bromo-1,2,3,6-tetrahydropyrrolo[3,4-c]pyrazole, this compound has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
Photoluminescent Polymers
A series of π-conjugated polymers and copolymers, which include structures similar to 5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole, have been synthesized using palladium-catalyzed aryl-aryl coupling reactions. These polymers exhibit strong photoluminescence and are suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Catalyst in Suzuki-Type C-C Coupling
Compounds similar to 5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole have been used to create highly active palladium catalysts for Suzuki-type C-C coupling, a critical process in organic synthesis (Mazet & Gade, 2001).
Luminescent Polymers with N-Aryl DPP Chromophore
Polymers containing units similar to 5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole demonstrate strong fluorescence and distinct optical and electrochemical properties. They are soluble in common organic solvents and have potential in various optical applications (Zhang & Tieke, 2008).
Visible Light Mediated Annulation
Compounds structurally related to 5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole have been used in visible light-mediated annulation reactions to form pyrrolo[1,2-a]quinolines and ullazines. These reactions avoid transition metal catalysts and are efficient in producing target compounds (Das, Ghosh, & Koenig, 2016).
Synthesis of C/D-Rings Component of Phycocyanobilin
5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole derivatives have been used in the regioselective preparation of diethyl 3,4-disubstituted 1,5-dihydro-5-oxo-2H-pyrrol-2-ylphosphonates, which are critical for the synthesis of C/D-rings component of phycocyanobilin (Ngwe, Kinoshita, & Inomata, 1994).
Crystal Structure Determination
The crystal structure of 2-Amino-1(4-Bromo-phenyl)-5-oxo-4,5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester, a compound similar to 5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole, has been determined. This study contributes to understanding the structural features of such compounds (Patel, Patel, & Shah, 2012).
Electrophilic Intercommunication of Iron Centers
Compounds containing structures analogous to 5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole have been utilized in the study of electronically intercommunicating iron centers in di- and tetraferrocenyl pyrroles. These studies are crucial for understanding the electron delocalization and electrochemical properties in such compounds (Hildebrandt, Schaarschmidt, & Lang, 2011).
Bromination Reactions
Bromination reactions of compounds structurally related to 5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole have been studied, offering insights into the reactivity and potential modifications of these compounds. These reactions play a significant role in the synthesis of various derivatives with potential applications (Baum, Belen’kii, Kul'nevich, & Goldovskaya, 1982).
Regioselective Bromination
Studies have shown that certain pyrrole derivatives, related to 5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole, undergo regioselective bromination, which is crucial for creating specific products in chemical synthesis (Gao et al., 2018).
Inhibitors of Glycolic Acid Oxidase
Derivatives of 5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole have been investigated as inhibitors of glycolic acid oxidase, highlighting their potential in medical research and pharmaceutical applications (Rooney et al., 1983).
Corrosion Inhibition
Pyrrole derivatives, including those similar to 5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole, have been evaluated as corrosion inhibitors for mild steel in acidic environments. This research is important for industrial applications where corrosion resistance is crucial (Verma et al., 2015).
Antitubercular Agents
Pyrrole derivatives have been synthesized and evaluated as antitubercular agents, with compounds structurally related to 5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole showing potential in combating tuberculosis (Joshi et al., 2015).
Electrophilic Substitution Reactions
Electrophilic substitution reactions of pyrrole pigments, including those similar to 5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole, have been studied. These findings are significant for understanding the reactivity of pyrrole-based compounds in various chemical processes (Daroca et al., 1984).
Synthesis of Colored Polymers
Research has been conducted on the synthesis of deeply colored polymers containing units similar to 5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole. These polymers are notable for their color intensity, solubility in organic solvents, and potential in various applications [(Welterlich, Charov, & Tieke, 2012)](https://consensus.app/papers/deeply-colored-polymers-containing-welterlich/3f957e6f83505403a6b3067311a902b9/?utm_source=chatgpt).
Antiinflammatory and Analgesic Activity
Studies have been conducted on 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, structurally related to 5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole, for their potential antiinflammatory and analgesic activities. This research contributes significantly to the development of new therapeutic agents (Muchowski et al., 1985).
Bromination of Pyrrole Derivatives
The bromination of 5-substituted 3H-pyrrol-2-ones, related to 5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole, has been explored to understand the reactivity of these compounds in forming brominated derivatives. This knowledge is crucial for synthesizing specific pyrrole-based compounds (Egorova & Sedavkina, 2002).
特性
IUPAC Name |
5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFYKOZMQNALPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465451 | |
| Record name | 5-(4-BROMO-PHENYL)-3,4-DIHYDRO-2H-PYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole | |
CAS RN |
22217-79-4 | |
| Record name | 5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22217-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-BROMO-PHENYL)-3,4-DIHYDRO-2H-PYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

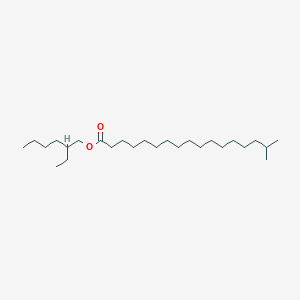
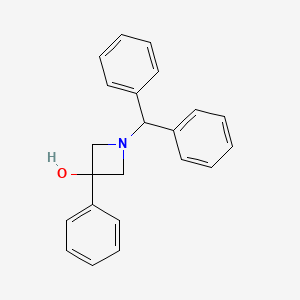
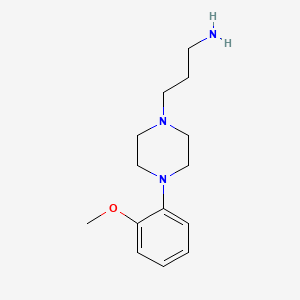
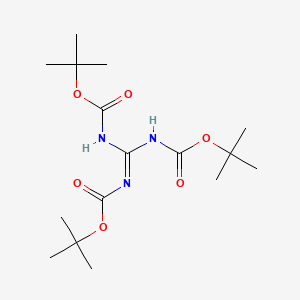
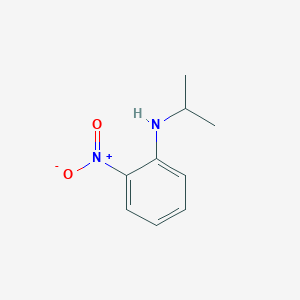
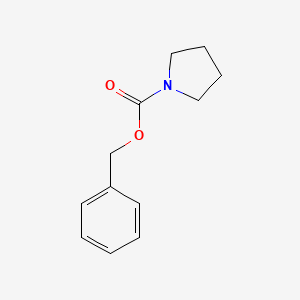

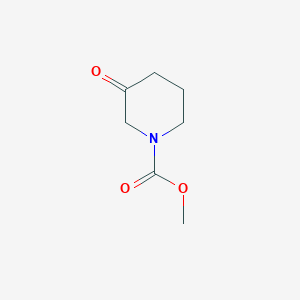





![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel-](/img/structure/B1600403.png)